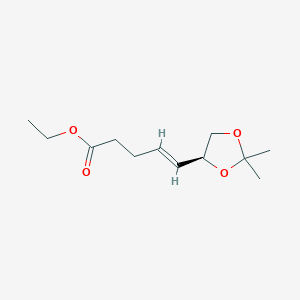

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is also known by its systematic name, ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate. This compound is characterized by the presence of an ethyl ester group and a dioxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate typically involves the reaction of 4-pentenoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the ethyl ester of 4-pentenoic acid. The dioxolane ring is introduced by reacting the intermediate with acetone in the presence of an acid catalyst, resulting in the formation of the isopropylidene group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is characterized by its unique structural features that facilitate various chemical reactions. The compound can be synthesized through several methods, including:

- Hydrosilylation-Cross-Coupling Reactions : This method involves the reaction of tert-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with chlorodimethylsilane in the presence of a platinum catalyst to yield high regioselectivity in the formation of vinylsilanes .

- Wittig Reactions : The compound can also be synthesized via Wittig reactions involving phosphoranes, leading to the formation of unsaturated esters .

This compound exhibits promising biological activities that make it a candidate for further research in medicinal applications. Notable activities include:

Anticancer Properties

Research has indicated that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that prolonged exposure to certain concentrations of ethyl derivatives leads to increased cell death in A549 (lung cancer) and MCF-7 (breast cancer) cells.

Anti-inflammatory Effects

The compound has been studied for its potential to inhibit key inflammatory pathways, including the Cyclooxygenase (COX) enzymes and Nuclear Factor Kappa B (NF-kB), which are crucial in mediating inflammatory responses .

Mechanism of Action

The mechanism of action of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate can be compared with similar compounds such as:

This compound: Similar in structure but with different substituents.

Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

Propyl-6(S),7-isopropylidenedioxy-hept-4-enoate: Similar but with a propyl ester group.

The uniqueness of this compound lies in its specific ester group and the presence of the dioxolane ring, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a compound of interest due to its potential biological activities, particularly its effects against various pathogens and its implications in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data in tabular format.

Chemical Structure and Synthesis

This compound is characterized by its unique spiroketal structure, which is a common motif in many biologically active natural products. The synthesis of this compound typically involves asymmetric synthesis techniques that enhance its biological efficacy. For instance, the synthesis process may include multiple steps, such as the formation of key intermediates followed by cyclization reactions to achieve the desired stereochemistry .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

- The compound has shown promising results against Helicobacter pylori, a micro-aerophilic Gram-negative bacterium associated with gastroduodenal disorders. It has been noted for its inhibitory effects, making it a candidate for further development as an antimicrobial agent .

2. Antiprotozoal Effects

- Studies have indicated that related compounds with similar structural features exhibit antiprotozoal activity against Plasmodium and Trypanosoma species. This suggests that this compound may also possess similar properties, warranting investigation into its efficacy against these protozoa .

3. Cytotoxicity

- Preliminary assays indicate potential cytotoxic effects against various cancer cell lines, suggesting that the compound could serve as a lead structure for anticancer drug development. The cytotoxicity profile needs further elucidation through detailed bioassays .

Table 1: Biological Activity Profile of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Helicobacter pylori | 36 | |

| Antiprotozoal | Plasmodium spp. | TBD | |

| Cytotoxicity | KB Cell Line | TBD |

Case Studies

Case Study 1: Inhibition of Helicobacter pylori

A study conducted on the inhibitory effects of various spiroketals, including this compound, demonstrated significant antimicrobial activity against H. pylori. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Case Study 2: Antiparasitic Activity

In another investigation focusing on related compounds, it was found that spiroketals exhibit notable activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structural similarities suggest that this compound could also be effective, pending further testing .

Properties

IUPAC Name |

ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h5,7,10H,4,6,8-9H2,1-3H3/b7-5+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSJYUBUPNAAFL-STUBTGCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C=C/[C@H]1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.